molecular formula C18H15NO2 B14808511 3-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenol

3-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenol

Cat. No.: B14808511
M. Wt: 277.3 g/mol
InChI Key: RWMOWHUPSZGGIN-UHFFFAOYSA-N
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Description

3-{[(2-methoxy-1-naphthyl)methylene]amino}phenol is an organic compound with the molecular formula C18H15NO2 It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a phenol group connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-methoxy-1-naphthyl)methylene]amino}phenol typically involves the condensation reaction between 2-methoxy-1-naphthaldehyde and 3-aminophenol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-{[(2-methoxy-1-naphthyl)methylene]amino}phenol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-methoxy-1-naphthyl)methylene]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3-{[(2-methoxy-1-naphthyl)methylene]amino}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[(2-methoxy-1-naphthyl)methylene]amino}phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and phenol groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-1-naphthaldehyde: A precursor in the synthesis of 3-{[(2-methoxy-1-naphthyl)methylene]amino}phenol.

    3-aminophenol: Another precursor used in the synthesis.

    Schiff bases: A class of compounds with similar structural features and reactivity.

Uniqueness

3-{[(2-methoxy-1-naphthyl)methylene]amino}phenol is unique due to its specific combination of functional groups and structural features. The presence of both a methoxy-substituted naphthalene ring and a phenol group connected through a methylene bridge gives it distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

3-[(2-methoxynaphthalen-1-yl)methylideneamino]phenol

InChI

InChI=1S/C18H15NO2/c1-21-18-10-9-13-5-2-3-8-16(13)17(18)12-19-14-6-4-7-15(20)11-14/h2-12,20H,1H3

InChI Key

RWMOWHUPSZGGIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC(=CC=C3)O

Origin of Product

United States

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